molecular formula C19H18N2O4 B2400747 1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide CAS No. 1207014-76-3

1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide

Cat. No. B2400747
CAS RN: 1207014-76-3
M. Wt: 338.363
InChI Key: QALYMRMNKLNXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This sulfonamide derivative is synthesized using a specific method and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate:

Anticancer Research

Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has shown potential as an anticancer agent. Its quinoline structure is known for interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division. This makes it a promising candidate for developing new chemotherapy drugs .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. The quinoline core is effective against a variety of bacterial and fungal pathogens. Research has demonstrated its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a potential candidate for new antibiotics .

Antimalarial Applications

Quinoline derivatives, including methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate, have been extensively researched for their antimalarial properties. These compounds can interfere with the heme detoxification process in Plasmodium parasites, which cause malaria. This makes them valuable in the development of new antimalarial drugs .

Photodynamic Therapy

In photodynamic therapy (PDT), compounds like methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate are used as photosensitizers. When exposed to specific wavelengths of light, these compounds produce reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized cancers and infections .

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe in biological imaging. Its ability to bind to specific biomolecules and emit fluorescence under certain conditions makes it useful for tracking cellular processes and diagnosing diseases at the molecular level .

Enzyme Inhibition Studies

Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has been investigated for its role as an enzyme inhibitor. It can bind to the active sites of various enzymes, inhibiting their activity. This property is valuable in studying enzyme functions and developing enzyme-targeted therapies .

Neuroprotective Agents

Research has indicated that quinoline derivatives may have neuroprotective effects. Methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate has been studied for its potential to protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for inflammatory diseases .

These applications highlight the versatility and potential of methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues

properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-13-8-12(9-14(10-13)24-2)20-17-11-18(19(22)25-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYMRMNKLNXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-5-bromo-N-(4-bromophenyl)indoline-6-sulfonamide

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